
N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
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Overview
Description
N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyridine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitroaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Cyclization: The thiazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Cyclization: Thiourea, acetic acid, and ethanol.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, amino derivatives, and more complex heterocyclic compounds.
Scientific Research Applications
N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its nonlinear optical properties, making it a candidate for use in optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
- N-(3-nitrophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
- N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-4-amine
Uniqueness
N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position of the phenyl ring and the pyridine ring at the 4-position of the thiazole ring contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-18(20)12-5-1-4-11(7-12)16-14-17-13(9-21-14)10-3-2-6-15-8-10/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJPHODEUXFALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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